molecular formula C20H30FNO3 B1147653 (2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol CAS No. 937245-41-5

(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol

Cat. No. B1147653
M. Wt: 351.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Reference standard

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrido[2,1-a]isoquinoline ring system through a series of reactions. The starting material is commercially available and can be easily obtained. The synthesis involves the protection of the hydroxyl group, followed by the formation of the pyridine ring, and then the introduction of the isobutyl and fluoroethoxy groups. Finally, the bromine atom is introduced through a substitution reaction.

Starting Materials
4-hydroxy-2-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, 2-bromo-1-phenylethanone, 2-fluoroethanol, isobutylamine, sodium borohydride, acetic acid, sodium hydroxide, methanol, chloroform, diethyl ethe

Reaction
Step 1: Protection of the hydroxyl group with ethyl acetoacetate and ammonium acetate to form 4-ethoxycarbonyl-2-methoxyphenol, Step 2: Formation of the pyridine ring through a condensation reaction with 2-bromo-1-phenylethanone in the presence of sodium ethoxide to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)ketone, Step 3: Reduction of the ketone group with sodium borohydride in methanol to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol, Step 4: Formation of the isobutyl group through a reductive amination reaction with isobutylamine in the presence of acetic acid to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol-isobutylamine, Step 5: Protection of the hydroxyl group with 2-fluoroethanol in the presence of sodium hydroxide to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol-isobutylamine-2-fluoroethoxy, Step 6: Formation of the pyrido[2,1-a]isoquinoline ring system through a cyclization reaction with acetic acid in chloroform to form (2R,3R,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, Step 7: Purification of the compound through recrystallization from diethyl ethe

properties

IUPAC Name

(2R,3R,11bR)-9-(2-fluoroethoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FNO3/c1-13(2)8-15-12-22-6-4-14-9-20(25-7-5-21)19(24-3)10-16(14)17(22)11-18(15)23/h9-10,13,15,17-18,23H,4-8,11-12H2,1-3H3/t15-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWPNVUVSQRLHO-KBAYOESNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol

Citations

For This Compound
1
Citations
M Jahan, O Eriksson, P Johnström, O Korsgren… - EJNMMI research, 2011 - Springer
Background Fluorine-18 dihydrotetrabenazine [DTBZ] analogues, which selectively target the vesicular monoamine transporter 2 [VMAT2], have been extensively studied for in vivo …
Number of citations: 41 link.springer.com

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